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Compound of Interest

Compound Name: Bis(diethylamino)silane

Cat. No.: B1590842

This technical support center provides researchers, scientists, and drug development
professionals with a comprehensive guide to troubleshooting and reducing carbon impurities in
silicon nitride (SiN) films deposited using bis(diethylamino)silane (BDEAS) as a precursor.

Troubleshooting Guide: High Carbon Content in SIN
Films

High carbon content in SiN films can be detrimental to their electrical and optical properties.
This guide provides a systematic approach to identifying and resolving the root causes of
carbon contamination.
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Symptom

Potential Cause

Recommended Action

Uniformly high carbon content

throughout the film

Suboptimal Deposition
Temperature: Insufficient
thermal energy to break down

BDEAS ligands completely.

Increase the deposition
temperature. Studies have
shown a decrease in carbon
content from 13.7 at.% at
150°C to 7.5 at.% at 250°C[1].

Inadequate Plasma Power:
Insufficient plasma density to
effectively dissociate precursor
molecules and reaction

byproducts.

Increase the RF plasma power
to enhance the dissociation of
BDEAS and promote the
reaction between silicon and

nitrogen radicals.

Low NH3/BDEAS Ratio:
Insufficient ammonia (NH3) to
react with the carbon-
containing ligands of the
BDEAS precursor.

Increase the NH3 flow rate
relative to the BDEAS flow
rate. A higher concentration of
nitrogen radicals from NH3
plasma can more effectively
replace the diethylamino

ligands.

Use of N2 instead of NH3
Plasma: Nitrogen (N2) plasma
may be less effective at
removing carbon ligands

compared to ammonia plasma.

If using N2 plasma, consider
switching to or adding NH3.
NH3 plasma provides reactive
hydrogen species that can aid
in the removal of carbon-

containing fragments.

Carbon concentration higher at

the interface or surface

Surface Contamination:
Residual organic contaminants
on the substrate surface prior

to deposition.

Implement a thorough
substrate cleaning procedure,
such as an RCA clean or an in-
situ plasma etch, immediately

before deposition.

Incomplete Ligand Removal in
Initial ALD/PECVD Cycles:
Insufficient reactant exposure
or plasma power during the

initial film growth.

Optimize the initial deposition
cycles by increasing the
exposure time of the nitrogen

source (NH3 or N2 plasma) or
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using a higher initial plasma

power.

Presence of Si-C bonds
confirmed by FTIR/XPS

Incomplete Dissociation of
BDEAS: The ethyl groups from
the BDEAS precursor are not
being fully removed and are

incorporating into the film.

Increase deposition
temperature and/or plasma
power to enhance precursor

dissociation.

Insufficient Reactive Nitrogen
Species: The concentration of
nitrogen radicals is too low to

effectively displace the carbon-

Increase the NH3/BDEAS ratio
or explore higher efficiency

plasma sources.

containing ligands.

Increase the purge times
Incomplete Reaction and between precursor pulses in

High hydrogen content Byproduct Removal: Inefficient ~ ALD or optimize the chamber
pressure and gas flow

dynamics in PECVD to

alongside high carbon removal of volatile byproducts
containing C-H bonds.

enhance byproduct removal.

Frequently Asked Questions (FAQSs)

Q1: What is the primary source of carbon impurities when using BDEAS?

Al: The primary source of carbon impurities is the bis(diethylamino)silane (BDEAS)
precursor itself, specifically the diethylamino ligands (-N(C2H5)2). If these ligands are not
completely removed during the deposition process, carbon can be incorporated into the silicon

nitride film.
Q2: How does deposition temperature affect carbon content?

A2: Increasing the deposition temperature generally reduces carbon content. Higher
temperatures provide more thermal energy to break the Si-N and C-N bonds in the BDEAS
ligands, facilitating their removal as volatile byproducts. For instance, an increase in deposition
temperature from 150°C to 250°C has been shown to decrease the carbon content in SiN films
from 13.7 at.% to 7.5 at.%][1].
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Q3: What is the role of plasma in reducing carbon impurities?

A3: In Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Plasma-Enhanced Atomic
Layer Deposition (PEALD), the plasma generates highly reactive nitrogen and hydrogen
radicals (from N2 or NH3 gas). These radicals react with the BDEAS ligands, breaking them
apart and forming volatile byproducts that can be pumped out of the chamber, thereby reducing
carbon incorporation into the film. Higher plasma frequencies, such as 162 MHz, have been
shown to produce SiN films with lower carbon percentages compared to the standard 13.56
MHz, due to higher ion density and more efficient gas dissociation[2][3][4].

Q4: Is NH3 or N2 plasma more effective for reducing carbon?

A4: While both can be used, NH3 plasma is often more effective at reducing carbon impurities.
Ammonia provides a source of both nitrogen and hydrogen radicals. The hydrogen radicals can
react with the ethyl groups of the BDEAS ligands to form volatile and stable alkanes, which are
then more easily removed from the reaction chamber.

Q5: Can post-deposition annealing reduce carbon content?

A5: Yes, post-deposition annealing can be an effective method to reduce carbon impurities.
Annealing at elevated temperatures in an inert (e.g., Ar, N2) or reactive (e.g., NH3) atmosphere
can provide the thermal energy needed to break remaining Si-C and C-H bonds and drive out
carbon-containing species from the film[5][6]. The effectiveness depends on the annealing
temperature, duration, and ambient gas.

Q6: How can | detect and quantify carbon in my SiN films?

A6: The most common techniques for detecting and quantifying carbon impurities in thin films
are X-ray Photoelectron Spectroscopy (XPS) and Secondary lon Mass Spectrometry (SIMS).
XPS can provide the elemental composition and information about the chemical bonding states
(e.g., Si-C, C-C, C-H)[7][8]. Fourier-Transform Infrared (FTIR) Spectroscopy can be used to
identify vibrational modes associated with Si-C, C-H, and N-H bonds, providing qualitative
information about the presence of these impurities[7][9][10][11].

Data Presentation

Table 1: Effect of Deposition Temperature on Carbon Content in SiN Films from BDEAS
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Deposition Carbon Content Oxygen Content

Temperature (°C) (at.%) (at.%) Reference
150 13.7 10.3 [1]
200 13.7 4.7 [1]
250 7.5 14.0 [1]

Table 2: Comparison of SiN Film Properties with Different Plasma Frequencies using BDEAS

Parameter 13.56 MHz Plasma 162 MHz Plasma Reference
Carbon Percentage Higher Lower [2][31[4]
N/Si Ratio Lower Higher [3]

Surface Roughness Higher Lower [3]

Wet Etch Rate (in

_ Higher Lower [3]
dilute HF)
Leakage Current Higher Lower [3]
Electric Breakdown _
Lower Higher [3]

Field

Experimental Protocols
Protocol 1: XPS Analysis of Carbon Content

o Sample Preparation: A small piece (e.g., 1x1 cm) of the SiN film on its substrate is mounted
on the XPS sample holder using conductive carbon tape.

» System Evacuation: The sample is loaded into the XPS chamber, which is then pumped
down to ultra-high vacuum (UHV) conditions (<10”"-8 Torr).

e Survey Scan: A wide energy range survey scan (e.g., 0-1200 eV) is performed to identify all
elements present on the surface.
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High-Resolution Scans: High-resolution scans are acquired for the C 1s, Si 2p, and N 1s
core level regions to determine the elemental composition and chemical bonding states.

Sputter Cleaning (Optional): To measure the bulk film composition, the surface can be
sputtered with an argon ion beam to remove surface adventitious carbon. A series of high-
resolution scans and sputtering cycles can be performed to obtain a depth profile.

Data Analysis: The areas under the high-resolution peaks are integrated and corrected with
relative sensitivity factors (RSFs) to quantify the atomic concentrations of carbon, silicon,
and nitrogen. The C 1s peak can be deconvoluted to identify contributions from different
chemical states (e.g., SI-C, C-C, C-H).

Protocol 2: Post-Deposition Annealing for Carbon
Reduction

Sample Loading: The SiN film sample is placed in a tube furnace or a rapid thermal
annealing (RTA) system.

Atmosphere Purge: The furnace or RTA chamber is purged with a high-purity inert gas (e.g.,
N2 or Ar) or a reactive gas (e.g., NH3) for a sufficient time to remove ambient air and
moisture.

Ramping to Annealing Temperature: The temperature is ramped up to the desired setpoint
(e.g., 400-800°C) at a controlled rate.

Annealing: The sample is held at the annealing temperature for a specific duration (e.g., 30-
60 minutes for furnace annealing, 1-5 minutes for RTA).

Cooling: The system is cooled down to room temperature in the same controlled
atmosphere.

Characterization: The carbon content of the annealed film is re-measured using XPS or other
appropriate techniques to determine the effectiveness of the annealing process.

Visualizations
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Experimental Workflow for Reducing Carbon Impurities
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Caption: Workflow for depositing and optimizing low-carbon SiN films.
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Factors Influencing Carbon Incorporation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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